Metaflumizone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H16F6N4O2 |

|---|---|

Molecular Weight |

510.4 g/mol |

IUPAC Name |

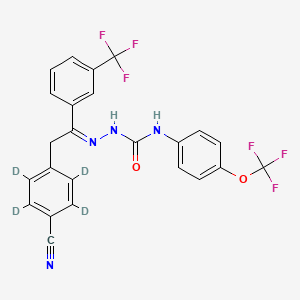

1-[(Z)-[2-(4-cyano-2,3,5,6-tetradeuteriophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21-/i4D,5D,6D,7D |

InChI Key |

MIFOMMKAVSCNKQ-WRRVFNCNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/C3=CC(=CC=C3)C(F)(F)F)[2H])[2H])C#N)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Metaflumizone-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Metaflumizone-d4. The information is intended to support research, development, and analytical applications involving this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterium-labeled form of Metaflumizone, a semicarbazone insecticide.[1][2][3] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in various matrices. Stable heavy isotopes of elements like hydrogen are often used as tracers in drug development to study pharmacokinetic and metabolic profiles.[1]

Chemical Identity

| Identifier | Value | Source |

| Compound Name | This compound | MedChemExpress |

| Synonyms | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide | CymitQuimica[4], TLC Pharmaceutical Standards[5] |

| CAS Number | 852403-68-0 | CymitQuimica[4] |

| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂ | CymitQuimica[4], TLC Pharmaceutical Standards[5] |

| Molecular Weight | 510.43 g/mol | CymitQuimica[4], TLC Pharmaceutical Standards[5] |

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Metaflumizone.

| Property | Value | Source (for Metaflumizone) |

| Physical Form | White to Off-White Solid | CymitQuimica[4] |

| Aqueous Solubility | Low | University of Hertfordshire[6] |

| Volatility | Non-volatile | University of Hertfordshire[6] |

| Melting Point | Decomposes prior to boiling. Two melting peaks observed for the technical active substance at approximately 127 °C and 186 °C. | Food and Agriculture Organization[7] |

| Boiling Point | Decomposes prior to boiling. | Food and Agriculture Organization[7] |

Chemical Structure and Isomerism

This compound is a complex organic molecule characterized by several functional groups, including a cyanophenyl group, a trifluoromethylphenyl group, and a trifluoromethoxyphenyl group, linked by a semicarbazone core. The deuterium atoms are specifically located on the 4-cyanophenyl ring at positions 2, 3, 5, and 6.

Like its parent compound, this compound exhibits geometrical isomerism around the carbon-nitrogen double bond (C=N), resulting in E- and Z-isomers.[6][7] Commercial formulations of Metaflumizone typically contain a mixture of these isomers, with the E-isomer being the predominant and more biologically active form (minimum E/Z ratio of 90:10).[6][7]

Mechanism of Action: Sodium Channel Blockade

Metaflumizone acts as a potent, non-systemic, broad-spectrum insecticide.[6] Its insecticidal activity stems from its ability to block voltage-dependent sodium channels in the nervous systems of target insects.[1][2][3][6][8]

The mechanism is state-dependent, meaning Metaflumizone preferentially binds to and traps the sodium channels in their slow-inactivated state.[8][9][10] This blockage prevents the influx of sodium ions necessary for nerve impulse propagation, leading to the cessation of nerve activity, flaccid paralysis, and ultimately, the death of the insect.[6][8][10]

Caption: Mechanism of this compound as a sodium channel blocker.

Experimental Protocols

Synthesis

The synthesis of Metaflumizone generally involves a condensation reaction between two key intermediates.[6] A patented method for the synthesis of the non-deuterated form provides a relevant protocol.[11] The synthesis of this compound would follow a similar pathway, with the critical difference being the use of a deuterated starting material for one of the key intermediates.

General Synthetic Workflow:

-

Synthesis of Intermediate A: Synthesis of m-trifluoromethylphenyl-4-nitrilebenzylketone.

-

Synthesis of Intermediate B (Deuterated): Synthesis of p-trifluoromethoxyphenylaminohydrazide, where the phenyl ring is deuterated. A patent describes the synthesis of the non-deuterated version by reacting methyl p-trifluoromethoxyphenylcarbamate with hydrazine hydrate.[11]

-

Condensation Reaction: The two intermediates are combined in an organic solvent with a catalyst and heated. The water generated during the reaction is removed to drive the reaction to completion.[6]

-

Isolation: The reaction mixture is cooled, and the final product, this compound, is isolated by filtration.[6]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodology

As an isotopically labeled internal standard, this compound is primarily used in conjunction with chromatographic and mass spectrometric techniques for the quantification of Metaflumizone in various samples.

Typical Analytical Workflow:

-

Sample Preparation: Extraction of the analyte (Metaflumizone) from the matrix (e.g., soil, water, biological tissue).

-

Internal Standard Spiking: A known amount of this compound is added to the sample extract.

-

Chromatographic Separation: The extract is injected into a liquid chromatograph (LC) or gas chromatograph (GC) to separate Metaflumizone and this compound from other components.

-

Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), which can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio.

-

Quantification: The ratio of the signal from Metaflumizone to the signal from the known amount of this compound is used to calculate the concentration of Metaflumizone in the original sample. This method corrects for variations in sample preparation and instrument response.

Conclusion

This compound is a critical analytical tool for researchers studying the environmental fate, metabolism, and toxicology of the insecticide Metaflumizone. Its well-defined chemical structure and properties, coupled with its specific mechanism of action, make it an interesting subject for further investigation in the fields of pesticide science and neurotoxicology. The detailed information provided in this guide serves as a foundational resource for professionals engaged in such work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]

- 7. fao.org [fao.org]

- 8. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN101774951A - Metaflumizone synthesis method - Google Patents [patents.google.com]

The Role of Metaflumizone-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of metaflumizone-d4 in research, focusing on its critical role as an internal standard in analytical methodologies. The document details its use in quantitative analysis, outlines common experimental protocols, and presents relevant data in a structured format to aid researchers in the fields of analytical chemistry, pharmacokinetics, and environmental science.

Core Application: An Internal Standard for Quantitative Analysis

This compound is a deuterium-labeled analog of metaflumizone, an insecticide. In research, its primary and crucial function is to serve as an internal standard (IS) for the accurate quantification of metaflumizone in various matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rationale for using this compound lies in its chemical and physical similarity to the unlabeled analyte, metaflumizone. Both compounds exhibit nearly identical behavior during sample preparation (extraction, cleanup) and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by a mass spectrometer. This allows this compound to be added to a sample at a known concentration at the beginning of the analytical process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification of the analyte can be achieved, compensating for matrix effects and variations in extraction recovery.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of metaflumizone and its deuterated analog in analytical methods.

| Parameter | Value | Matrix/Conditions | Citation |

| Metaflumizone | |||

| Limit of Quantification (LOQ) | 0.005 mg/kg | Tomatoes and Peppers | [1][2] |

| Limit of Quantification (LOQ) | 0.005 mg/kg | Chinese Broccoli | [3] |

| Limit of Quantification (LOQ) | 0.01 - 0.20 mg/kg | Various Animal Products | [4] |

| Limit of Quantification (LOQ) | 0.05 µg/kg | Water | [5] |

| Recoveries | 77.2 - 94.1% | Tomatoes and Peppers | [1][2] |

| Recoveries | 71.8 - 94.6% | Chinese Broccoli | [3] |

| Precision (RSD) | < 20% | Tomatoes and Peppers | [1][2] |

| Precision (RSD) | 1.5 - 3.2% | Chinese Broccoli | [3] |

| This compound | |||

| Isotopic Purity | Typically ≥ 98% | Commercially available standard | N/A |

| Chemical Purity | Typically ≥ 98% | Commercially available standard | N/A |

Note: Isotopic and chemical purity for this compound are typical values for commercially available analytical standards and should be confirmed with the specific supplier's certificate of analysis.

Experimental Protocols

The following sections outline a generalized experimental protocol for the quantification of metaflumizone in a biological or environmental matrix using this compound as an internal standard, based on common LC-MS/MS methodologies.

Sample Preparation (QuEChERS Method Adaptation)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common approach for extracting pesticides from various matrices.

-

Homogenization: A representative sample of the matrix (e.g., 10 g of homogenized tissue, 10 mL of plasma) is weighed into a 50 mL centrifuge tube.

-

Internal Standard Spiking: A known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) is added to the sample.[6]

-

Extraction: 10 mL of acetonitrile (with 1% acetic acid) is added to the tube. The tube is then shaken vigorously for 1-2 minutes.

-

Salting Out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (CH₃COONa) or sodium chloride (NaCl), is added to induce phase separation. The tube is shaken again for 1 minute.

-

Centrifugation: The sample is centrifuged at a moderate speed (e.g., 4000-5000 rpm) for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (the acetonitrile layer) is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove residual water. The tube is vortexed for 1 minute and then centrifuged.

-

Final Extract Preparation: The cleaned supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[1][2]

-

Mobile Phase: A gradient elution is typically employed using two mobile phases:

-

Gradient Program: A representative gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, hold for a short period, and then return to the initial conditions for column re-equilibration.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both metaflumizone and this compound. For metaflumizone, a common precursor ion is m/z 507.1.[2] Product ions are selected based on fragmentation patterns (e.g., m/z 178.1 and m/z 287.1).[2] The precursor ion for this compound would be m/z 511.1, and its product ions would be monitored at corresponding higher masses.

-

Optimization: Parameters such as collision energy and lens voltages are optimized for each analyte to achieve the best signal intensity.[2]

-

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates the typical workflow for the quantification of metaflumizone using this compound as an internal standard.

Caption: Workflow for Metaflumizone Quantification.

Logical Relationship of Internal Standard Method

This diagram depicts the logical principle behind the use of an internal standard for accurate quantification.

Caption: Principle of Internal Standard Correction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. epa.gov [epa.gov]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to the Analytical Standards of Metaflumizone E and Z Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for the E and Z isomers of metaflumizone, a broad-spectrum semicarbazone insecticide. This document details the physicochemical properties, analytical methodologies for separation and quantification, and the mode of action of metaflumizone, presenting the information in a structured and accessible format for researchers, scientists, and professionals in drug development.

Introduction to Metaflumizone and its Isomers

Metaflumizone is a non-systemic insecticide that is effective against a wide range of pests, including those from the orders Lepidoptera, Coleoptera, Hymenoptera, Isoptera, and Diptera.[1] It functions by blocking voltage-dependent sodium channels in the nervous system of insects, leading to paralysis and death.[2][3][4] The active ingredient is a mixture of two geometric isomers, the E-isomer and the Z-isomer, due to the configuration around its imine bond.[1][5][6] Commercial formulations of metaflumizone typically contain a minimum E/Z ratio of 90:10, with the E-isomer being the more biologically active form.[1][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of metaflumizone and its individual E and Z isomers is presented in Table 1. This data is crucial for the development of analytical methods and for understanding the environmental fate of the compound.

Table 1: Physicochemical Properties of Metaflumizone and its Isomers

| Property | Metaflumizone (Mixture) | E-isomer | Z-isomer |

| IUPAC Name | (EZ)-2′-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide[7] | 1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea[8] | 1-[(Z)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea[9] |

| CAS Number | 139968-49-3[7][8] | 852403-68-0[8] | 139970-56-2[9][10] |

| Molecular Formula | C₂₄H₁₆F₆N₄O₂[8][9] | C₂₄H₁₆F₆N₄O₂[8] | C₂₄H₁₆F₆N₄O₂[9] |

| Molecular Weight | 506.4 g/mol [8][9] | 506.4 g/mol [8] | 506.4 g/mol [9] |

| Melting Point | Peak 1: ca. 127 °C, Peak 2: ca. 140-142 °C[5] | Not specified | Not specified |

| Boiling Point | Decomposes before boiling[5] | Not specified | Not specified |

| Aqueous Solubility | Low[1][6] | Not specified | Not specified |

Analytical Methodologies

The accurate quantification of metaflumizone residues requires the separation and individual determination of the E and Z isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for this purpose.[7][11][12]

Sample Preparation

A generalized workflow for the extraction and cleanup of metaflumizone isomers from various matrices is depicted below. The specific reagents and steps may vary depending on the sample type.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 2 summarizes typical experimental conditions for the LC-MS/MS analysis of metaflumizone E and Z isomers based on published methods.

Table 2: Experimental Protocols for LC-MS/MS Analysis of Metaflumizone Isomers

| Parameter | Method 1 (Water Analysis)[12] | Method 2 (Crop Analysis)[11] |

| Instrumentation | HPLC-MS/MS | Dionex Ultimate 3000 RS UHPLC with Thermo Fisher TSQ Altis Triple Quadrupole MS |

| Column | Not specified | Accucore RP-MS C18 (100 mm × 2.1 mm, 2.6 μm) |

| Mobile Phase A | Not specified | Ultrapure water with 0.1% formic acid (v/v) |

| Mobile Phase B | Not specified | Methanol with 0.1% formic acid |

| Gradient Program | Not specified | Start at 10% B, hold for 2 min, linear increase to 90% B over 6 min, hold for 2 min, return to 10% B at 8.1 min |

| Flow Rate | Not specified | 0.3 mL/min |

| Column Temperature | Not specified | 40 °C |

| Ionization Mode | Not specified | ESI+ |

| Limit of Quantitation (LOQ) | 0.05 µg/kg for sum of E and Z isomers | Not specified |

Note: It is crucial to optimize MS parameters for each isomer separately, as their response can differ, potentially leading to inaccurate quantification if a single set of parameters is used for the sum.[13][14]

Mode of Action: Voltage-Dependent Sodium Channel Blockade

Metaflumizone exerts its insecticidal effect by targeting the voltage-dependent sodium channels in the neuron membranes of insects. By binding to these channels, it locks them in an inactivated state, preventing the influx of sodium ions that is necessary for the propagation of nerve impulses. This disruption of nerve signal transmission leads to flaccid paralysis and ultimately the death of the insect.[2][3][4][15]

Conclusion

This technical guide provides essential information for the analysis of metaflumizone E and Z isomers. The provided data on physicochemical properties and detailed analytical methodologies serve as a valuable resource for researchers and professionals in the field. The clear depiction of the sample preparation workflow and the mode of action pathway aids in a comprehensive understanding of the analytical considerations and the insecticidal activity of metaflumizone. Adherence to isomer-specific analytical standards and methods is critical for accurate residue determination and risk assessment.

References

- 1. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. diypestcontrol.com [diypestcontrol.com]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]

- 7. fao.org [fao.org]

- 8. Metaflumizone | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metaflumizone, (Z)- | C24H16F6N4O2 | CID 9827529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epa.gov [epa.gov]

- 13. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 15. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for Metaflumizone-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Metaflumizone-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of analytical standards used in research and development. This compound, a deuterium-labeled internal standard, is essential for the accurate quantification of the insecticide metaflumizone in various matrices.

Decoding the Certificate of Analysis: Quantitative Data Summary

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated analytical standard like this compound, the CoA provides crucial data regarding its identity, purity, and isotopic enrichment. The following tables summarize the quantitative data typically found on a CoA for this compound.

Table 1: General Product Information

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide[1][2] |

| CAS Number | 852403-68-0 (non-labeled)[2] |

| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂[1][2] |

| Molecular Weight | 510.43 g/mol [1][2] |

| Appearance | White to Off-White Solid[1] |

| Lot Number | [Example: 2025-MFZ-D4-B7] |

| Storage Condition | 2-8°C |

Table 2: Analytical Test Results (Representative Data)

| Test | Method | Specification | Result |

| Purity (Chemical) | HPLC-UV | ≥ 98.0% | 99.6% |

| Isotopic Purity | LC-MS | ≥ 99 atom % D | 99.7 atom % D |

| Identity Confirmation | ¹H-NMR, LC-MS/MS | Conforms to Structure | Conforms |

| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |

| Water Content | Karl Fischer | ≤ 0.5% | 0.15% |

Experimental Protocols

The results presented in the CoA are derived from rigorous analytical testing. The methodologies below describe the standard experimental protocols used to certify a this compound standard.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

This method quantifies the chemical purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV maxima (typically 254 nm or 280 nm).

-

Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., Acetonitrile) to a known concentration. The solution is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks detected in the chromatogram.

-

Calculation: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Identity and Isotopic Purity via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique used to confirm both the chemical structure and the level of deuterium incorporation.[3][4] It is well-suited for analyzing polar and non-volatile pesticides.[3][5]

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

-

Procedure: The sample is introduced via the LC system as described above. The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion.

-

Identity Confirmation: The measured molecular weight must match the theoretical molecular weight of the deuterated compound (510.43 g/mol ).[1][2] Fragmentation patterns (MS/MS) can also be compared to a reference standard of the non-labeled compound to further confirm the structure.

-

Isotopic Purity Calculation: The mass spectrometer can distinguish between this compound and any residual non-deuterated Metaflumizone (C₂₄H₁₆F₆N₄O₂, MW: 506.41 g/mol ).[2] The isotopic purity is calculated by comparing the intensity of the d4 ion signal to the sum of intensities of all isotopic variants (d0, d1, d2, d3, d4).

Structural Confirmation via Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides detailed information about the structure of the molecule and is used to confirm the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or CDCl₃).

-

Procedure: The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting spectrum shows signals corresponding to the hydrogen atoms in the molecule.

-

Confirmation: The ¹H-NMR spectrum is compared to the spectrum of non-labeled Metaflumizone. For this compound, the signals corresponding to the protons on the cyanophenyl ring should be absent or significantly diminished, confirming successful deuterium labeling at the specified positions.

Visualized Workflows and Mechanisms

Diagrams provide a clear visual representation of complex processes, from the generation of the CoA to the compound's biological mechanism of action.

Caption: Logical workflow for the generation of a Certificate of Analysis.

Metaflumizone functions by blocking voltage-gated sodium channels in the nervous system of insects, which is a novel mode of action for an insecticide.[6][7][8] It binds selectively to the slow-inactivated state of the channels, which prevents nerve signal transmission, leading to flaccid paralysis and eventual death of the target insect.[6][7][9]

Caption: Mechanism of action of metaflumizone on insect sodium channels.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. analiticaweb.com.br [analiticaweb.com.br]

- 5. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of metaflumizone-d4

An In-depth Technical Guide on the Core Physical and Chemical Properties of Metaflumizone-d4

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a deuterated compound like this compound is paramount for its application in metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical methods. This guide provides a detailed overview of the known properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is the deuterated form of metaflumizone, a semicarbazone insecticide. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

| Property | Value |

| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂[1][2] |

| Molecular Weight | 510.43 g/mol [1][2] |

| CAS Number | 852403-68-0[1] |

| Appearance | White to Off-White Solid[1] |

| Synonyms | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide[1][2] |

Solubility and Stability of Metaflumizone (Non-deuterated)

Data on the deuterated form is limited; however, the properties of the non-deuterated parent compound provide a strong indication of the expected behavior of this compound.

| Property | Value |

| Aqueous Solubility | Low[3][4] |

| At 20°C: 1.35 µg/L (pH 5), 1.81 µg/L (pH 7), 1.73 µg/L (pH 9)[5] | |

| Solvent Solubility | Soluble in Dimethyl sulfoxide (DMSO) |

| Melting Point | Two peaks at ~127°C and ~186°C for technical grade[5] |

| Boiling Point | Decomposes before boiling[5] |

| Stability | Degrades in water under photolytic conditions (DT₅₀ of 2-3 days)[6] |

| In a study on Chinese broccoli, 22.9% degradation was observed after 10 weeks at -20°C.[7] |

Mechanism of Action: Sodium Channel Blockade

Metaflumizone functions as a potent insecticide by blocking voltage-dependent sodium channels in the nervous system of insects.[6][8][9][10][11] This action disrupts the transmission of nerve signals, leading to paralysis and eventual death of the target pest.[8] A key feature of its mechanism is the selective binding to the slow-inactivated state of the sodium channels.[9][10][11]

Mechanism of action of metaflumizone on insect sodium channels.

Experimental Protocols

Synthesis of Metaflumizone

A general method for the synthesis of metaflumizone involves a condensation reaction between m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide.[4][12]

General workflow for the synthesis of metaflumizone.

Analytical Method for Metaflumizone Residue Analysis

The determination of metaflumizone residues in various samples is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][13]

1. Sample Preparation (General Overview for Water Samples)

-

Extraction: Extract the water sample with a suitable organic solvent such as dichloromethane.[13]

-

Phase Separation: Allow the phases to separate.

-

Concentration: Reduce the volume of the organic extract.

-

Reconstitution: Re-dissolve the residue in a solvent compatible with the HPLC mobile phase.

2. HPLC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Separation: Utilize a suitable HPLC column (e.g., C18) to separate metaflumizone from other matrix components.

-

Detection: Employ tandem mass spectrometry for highly specific and sensitive detection and quantification.[13]

General workflow for the analytical determination of metaflumizone.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]

- 4. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102351740B - Method for synthesizing metaflumizone - Google Patents [patents.google.com]

- 13. epa.gov [epa.gov]

Metaflumizone-d4: A Technical Safety and Handling Guide for Researchers

Disclaimer: This document provides a summary of safety and handling information for metaflumizone-d4. It is intended for use by researchers, scientists, and drug development professionals. All laboratory work should be conducted in accordance with institutional safety policies and procedures. The toxicological and ecotoxicological data presented are for the non-deuterated form, metaflumizone, and are considered representative for its deuterated analogue, this compound, as minor isotopic substitution is not expected to significantly alter its hazardous properties.

Chemical and Physical Properties

This compound is the deuterated form of Metaflumizone, a semicarbazone insecticide. The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Chemical Name | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide | [1] |

| CAS Number | 852403-68-0 (non-labelled) | [2] |

| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂ | [1] |

| Molecular Weight | 510.43 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Low aqueous solubility | [3][4] |

| Vapor Pressure | Non-volatile | [3][4] |

| Log P (Octanol/Water Partition Coefficient) | 6.2 | [5] |

Toxicological Data

The toxicological profile of metaflumizone indicates low acute toxicity. The primary concerns are related to potential effects from prolonged or repeated exposure.

Mammalian Toxicity

| Test | Species | Route | Value | Source(s) |

| Acute Oral LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [6] |

| Acute Dermal LD₅₀ | Rat | Dermal | > 5000 mg/kg bw | [6] |

| Acute Inhalation LC₅₀ | Rat | Inhalation | > 5.2 mg/L (4h) | [6] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | [6] |

| Eye Irritation | Rabbit | Ocular | Non- to slightly irritating | [6] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [6] |

Chronic Toxicity and Other Endpoints

| Study Type | Species | NOAEL | LOAEL | Key Findings | Source(s) |

| Chronic Toxicity (1-year) | Dog | 12 mg/kg bw/day | 30 mg/kg bw/day | Reduced general health, ataxia, salivation, changes in blood parameters. | [6] |

| Reproductive Toxicity (2-generation) | Rat | 20 mg/kg bw/day (systemic toxicity in parents and offspring) | 50 mg/kg bw/day (effects on fertility) | Poor maternal health and improper nursing behavior at higher doses. | [6] |

| Developmental Toxicity | Rabbit | 100 mg/kg bw/day | 300 mg/kg bw/day | Developmental effects (absent subclavian artery) observed at doses causing severe maternal toxicity. | [6] |

| Carcinogenicity | Mouse, Rat | - | - | No evidence of carcinogenicity. | [6] |

| Genotoxicity | - | - | - | No evidence of genotoxicity. | [6] |

Ecotoxicological Data

Metaflumizone is recognized as being very toxic to aquatic life with long-lasting effects.

| Test | Species | Duration | Value | Source(s) |

| Acute Contact LD₅₀ | Honeybee (Apis mellifera) | 48 hours | > 100 µ g/bee | This indicates low acute contact toxicity to honeybees. |

| Acute Oral LD₅₀ | Honeybee (Apis mellifera) | 48 hours | > 100 µ g/bee | This indicates low acute oral toxicity to honeybees. |

| Acute Toxicity | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC₅₀ data not available in the provided search results. The substance is classified as very toxic to aquatic life. | |

| Acute Toxicity | Daphnia magna | 48 hours | EC₅₀ data not available in the provided search results. The substance is classified as very toxic to aquatic life. |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the provided search results. However, these studies are typically conducted by certified laboratories following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

A general description of the likely methodologies is provided below:

-

Acute Oral Toxicity (LD₅₀): Studies would likely follow OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These methods involve administering the substance to a small number of animals (typically rats) at one or more fixed dose levels and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Acute Dermal Toxicity (LD₅₀): These studies would generally adhere to OECD Test Guideline 402. The substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) and covered with a porous gauze dressing for 24 hours. Animals are then observed for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (LC₅₀): Conducted in accordance with OECD Test Guideline 403, this involves exposing animals (usually rats) to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). Observations for toxicity and mortality follow.

-

Chronic Toxicity Studies: Long-term studies, such as the 1-year dog study, would follow guidelines like OECD Test Guideline 452. These involve repeated daily administration of the substance in the diet or via capsule for an extended period to assess the cumulative effects and determine the No-Observed-Adverse-Effect-Level (NOAEL).

-

Reproductive and Developmental Toxicity: Two-generation studies in rats are typically performed according to OECD Test Guideline 416, while prenatal developmental toxicity studies in rabbits follow OECD Test Guideline 414. These studies are designed to evaluate potential adverse effects on parental reproductive function and on the development of offspring.

-

Ecotoxicity Studies: Aquatic toxicity tests would be based on guidelines such as OECD 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test). Honeybee toxicity testing would follow guidelines like OECD 213 (Honeybees, Acute Oral Toxicity Test) and OECD 214 (Honeybees, Acute Contact Toxicity Test).

Handling Precautions and Safety Recommendations

Hazard Identification and Control

The primary hazards associated with this compound are related to its potential for causing organ damage through prolonged or repeated exposure and its high toxicity to aquatic environments. The following diagram illustrates the hierarchy of controls to minimize exposure.

References

The Solubility Profile of Metaflumizone-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of metaflumizone-d4, a deuterated analog of the semicarbazone insecticide metaflumizone. Given that the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical, this document will refer to solubility data available for metaflumizone as a reliable surrogate for this compound.

Metaflumizone acts as a potent sodium channel blocker, inducing flaccid paralysis in target insects[1][2]. Understanding its solubility in various organic solvents is critical for the development of effective formulations, analytical standards, and for conducting toxicological and environmental fate studies.

Quantitative Solubility Data

The solubility of metaflumizone has been determined in a range of organic solvents. The following table summarizes these findings, providing a valuable resource for selecting appropriate solvent systems for experimental and formulation purposes. The data presented here is for the technical grade active ingredient, which is a mixture of E and Z isomers.

| Organic Solvent | Solubility at 20°C ( g/100 mL) |

| Acetone | 15.3 |

| Acetonitrile | 12.3 |

| DMSO | 30 g/100mL (as 300 mg/mL) |

Note: The solubility data presented is for the non-deuterated metaflumizone and should be considered a very close approximation for this compound.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. A general and robust method for determining the solubility of a substance like this compound in an organic solvent involves the following steps, adapted from established protocols for pesticide compounds[3][4].

Principle

The core principle is to establish a thermodynamic equilibrium between the undissolved solute and a saturated solution at a controlled temperature. The concentration of the dissolved substance in the supernatant is then quantified to determine the solubility.

Materials and Apparatus

-

Test substance (this compound)

-

High-purity organic solvents

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.

Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess is crucial to ensure that saturation is achieved.

-

The vial is then placed in a temperature-controlled shaker and agitated at a constant temperature (e.g., 20°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time may need to be optimized for different solvents.

-

-

Phase Separation:

-

After the equilibration period, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

-

Quantification:

-

A precise aliquot of the clear supernatant is carefully removed without disturbing the solid pellet.

-

The aliquot is then diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared from standards of known concentration is used for quantification.

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in grams per 100 mL or milligrams per liter.

-

A tiered approach can be employed for less soluble compounds, starting with a high concentration and progressively diluting if the substance does not fully dissolve[5]. Visual observation for the absence of particulate matter is the initial indicator of complete dissolution[5].

Mechanism of Action: Sodium Channel Blockade

Metaflumizone's insecticidal activity stems from its ability to block voltage-gated sodium channels in the nervous system of target insects[2][6]. This action is distinct from other classes of insecticides and is characterized by the induction of flaccid paralysis. The following diagram illustrates the logical flow of this mechanism.

Caption: Logical workflow of Metaflumizone's mechanism of action.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a systematic workflow, from sample preparation to final analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metaflumizone - Wikipedia [en.wikipedia.org]

- 3. Further water solubility determinations of insecticidal compounds (Journal Article) | OSTI.GOV [osti.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]

Commercial Suppliers of Metaflumizone-d4 Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for the metaflumizone-d4 analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical reagent for analytical and pharmacokinetic studies. This guide includes a comparative summary of supplier specifications, a detailed experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of the parent compound's signaling pathway and a typical experimental workflow.

Introduction to this compound

This compound is the deuterium-labeled analogue of metaflumizone, a semicarbazone insecticide. Due to its isotopic labeling, this compound serves as an excellent internal standard for the accurate quantification of metaflumizone in various biological and environmental matrices.[1] Its use in analytical methods, particularly those employing mass spectrometry, helps to correct for variability in sample preparation and instrument response, thereby enhancing the precision and accuracy of results.

Commercial Supplier Data

A survey of commercial suppliers reveals several sources for this compound analytical standard. The following table summarizes the available quantitative data for easy comparison. Please note that purity and availability may vary, and it is recommended to request a certificate of analysis from the supplier for the most current and lot-specific information.

| Supplier | Product Name | Catalog Number | Purity | Format | Available Quantities |

| Veeprho | This compound | DVE00955 | Information available upon request | Solid | Custom quantities available upon request |

| TLC Pharmaceutical Standards | This compound | M-001003 | Information available upon request | Solid | 10 mg, 25 mg, 50 mg, 100 mg |

| MedChemExpress | This compound | HY-116448S | >98% (as stated on website) | Solid | 5 mg, 10 mg, 25 mg, 50 mg |

| CymitQuimica | This compound | 4Z-M-001003 | Information available upon request | White to Off-White Solid | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

Mode of Action of Metaflumizone: Signaling Pathway

Metaflumizone exerts its insecticidal effect by acting as a state-dependent blocker of voltage-gated sodium channels (VGSCs) in the nervous system of insects.[2][3] It preferentially binds to the inactivated state of the channel, thereby preventing the influx of sodium ions that is essential for the propagation of action potentials. This disruption of nerve signal transmission leads to paralysis and ultimately, the death of the insect. The binding site for metaflumizone is located within the pore of the sodium channel, at or near the local anesthetic receptor site.[2][4]

Experimental Protocol: Quantification of Metaflumizone using this compound by LC-MS/MS

This section provides a representative experimental protocol for the quantitative analysis of metaflumizone in a given matrix, using this compound as an internal standard. This method is adaptable for various sample types, though optimization may be required.

1. Materials and Reagents

-

Metaflumizone analytical standard

-

This compound analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., plasma, tissue homogenate, soil extract)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve metaflumizone and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of metaflumizone by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the same solvent mixture to achieve a final concentration of 1 µg/mL.

3. Sample Preparation

-

To 100 µL of the sample matrix, add 10 µL of the internal standard working solution (1 µg/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metaflumizone: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the standard)

-

This compound: Precursor ion > Product ion (typically [M+H]+ and a characteristic fragment)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of metaflumizone to this compound against the concentration of the metaflumizone standards.

-

Determine the concentration of metaflumizone in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical analytical workflow for the quantification of metaflumizone using its deuterated internal standard.

Conclusion

This technical guide provides essential information for researchers sourcing and utilizing this compound analytical standard. By summarizing supplier data, detailing the mode of action of the parent compound, and providing a comprehensive experimental protocol, this guide aims to facilitate accurate and reliable quantification of metaflumizone in various research and development applications. It is always recommended to consult the supplier's documentation and perform appropriate method validation for specific applications.

References

- 1. veeprho.com [veeprho.com]

- 2. Role of the Local Anesthetic Receptor in the State-Dependent Inhibition of Voltage-Gated Sodium Channels by the Insecticide Metaflumizone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide metaflumizone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Metaflumizone in Agricultural Matrices using LC-MS/MS with a Metaflumizone-d4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the insecticide metaflumizone in various agricultural matrices. The method utilizes a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, metaflumizone-d4, to ensure accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput residue analysis in complex samples such as fruits, vegetables, and soil.

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide that acts by blocking sodium channels in the nervous system of target pests.[1] Its widespread use in agriculture necessitates reliable analytical methods to monitor its residues in food products and the environment to ensure consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a validated method employing this compound as an internal standard for the reliable determination of metaflumizone residues.

Experimental

Materials and Reagents

-

Standards: Metaflumizone (≥98% purity), this compound (≥98% purity, assuming deuteration on a stable part of the molecule, not commercially available but can be custom synthesized).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Salts: Anhydrous magnesium sulfate, Sodium chloride.

-

Dispersive SPE: Primary secondary amine (PSA), C18.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve metaflumizone and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., acetonitrile/water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile to prepare a spiking solution.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize 10 g of the sample (e.g., tomato, pepper, soil) with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile and 100 µL of the this compound internal standard spiking solution. Shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, linear gradient to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 350 °C |

| Capillary Voltage | 3.5 kV |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 150 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were optimized for the detection of metaflumizone and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Metaflumizone | 507.1 | 287.1 | 139.0 | 20 |

| This compound | 511.1 | 291.1 | 139.0 | 20 |

Note: The MRM transitions for this compound are predicted based on a +4 Da shift in the precursor and the corresponding fragment ion containing the deuterium labels. These would need to be empirically confirmed.

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ) in a representative matrix (e.g., tomato).

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery %) | 85-110% |

| Precision (RSD %) | < 15% |

| LOQ | 0.01 mg/kg |

Matrix Effects

The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy in the quantification of metaflumizone in complex samples.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the analysis of metaflumizone.

Caption: Logic of quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and high-throughput solution for the quantitative analysis of metaflumizone in diverse agricultural matrices. The protocol is straightforward and demonstrates excellent performance in terms of accuracy, precision, and sensitivity, making it well-suited for routine monitoring and regulatory compliance testing.

References

Application Note: Quantitative Analysis of Metaflumizone Using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of metaflumizone in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as metaflumizone-d4, is crucial for correcting matrix effects and ensuring high accuracy and precision in complex samples.[1] This method is applicable for residue analysis in environmental samples, agricultural commodities, and processed foods.

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide that acts by blocking voltage-dependent sodium channels in insects, leading to paralysis.[2][3] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in the environment and food products to ensure consumer safety and regulatory compliance.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of pesticide residues due to its high selectivity and sensitivity.[1][2] However, complex sample matrices can often cause ion suppression or enhancement, leading to inaccurate quantification. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is a highly effective strategy to compensate for these matrix effects and variations in sample preparation and instrument response.[1]

This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of metaflumizone, utilizing a deuterated analog as an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

Standards: Metaflumizone (≥98% purity), Deuterated Metaflumizone (e.g., this compound, ≥98% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dichloromethane (pesticide residue grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate, sodium chloride, primary secondary amine (PSA), C18 sorbent

-

Filters: 0.22 µm PTFE syringe filters

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of metaflumizone and its deuterated standard in 10 mL of methanol to prepare individual stock solutions.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solutions with the initial mobile phase composition. The concentration range should be appropriate for the expected sample concentrations and instrument sensitivity (e.g., 0.5 to 100 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the deuterated metaflumizone intermediate standard solution with methanol.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for a variety of food and agricultural matrices.[6]

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing PSA and C18 sorbents. The choice of sorbents may need to be optimized depending on the matrix.[5]

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol or Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is linearly increased to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Ionization Mode: ESI positive

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both metaflumizone and its deuterated internal standard for quantification and confirmation.

Data Presentation

Table 1: LC-MS/MS Parameters for Metaflumizone and Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Metaflumizone | 507.1 | 178.0 | 36 | 116.0 | 52 |

| This compound | 511.1 | 182.0 | 36 | 120.0 | 52 |

Note: The exact m/z values for the deuterated standard may vary depending on the position of the deuterium labels. The collision energies should be optimized for the specific instrument used.[6]

Table 2: Method Performance Data

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg (matrix dependent)[5] |

| Accuracy (Recovery %) | 71.8 - 94.6%[5] |

| Precision (RSD %) | 1.5 - 3.2%[5] |

Visualizations

Caption: Workflow for the quantitative analysis of metaflumizone.

Mode of Action: Sodium Channel Blocker

Metaflumizone's insecticidal activity is due to its action as a voltage-dependent sodium channel blocker. This mechanism is distinct from many other insecticides, placing it in its own IRAC (Insecticide Resistance Action Committee) group.

References

- 1. lcms.cz [lcms.cz]

- 2. fao.org [fao.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. fao.org [fao.org]

- 5. Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Application Notes and Protocols for the Analysis of Metaflumizone-d4 in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of metaflumizone residues in various food matrices using metaflumizone-d4 as an internal standard. The methodologies described are based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide used to control a variety of pests on agricultural crops.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products to ensure consumer safety.[2] Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.[3][4] Metaflumizone exists as a mixture of E and Z isomers, and analytical methods should be capable of quantifying both.[1]

Principle of the Method

The analytical workflow involves the extraction of metaflumizone and the internal standard, this compound, from a homogenized food sample using an organic solvent, typically acetonitrile. The QuEChERS method facilitates a rapid and efficient extraction and cleanup process. Subsequent analysis by LC-MS/MS allows for the selective detection and quantification of the target analyte and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns. The ratio of the analyte peak area to the internal standard peak area is used for quantification, minimizing analytical errors.

Experimental Protocols

Materials and Reagents

-

Metaflumizone analytical standard (≥99% purity)

-

This compound internal standard (≥98% purity, deuterated on the cyanophenyl ring)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate tribasic dihydrate

-

Sodium citrate dibasic sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented matrices)

-

QuEChERS extraction and cleanup kits (commercially available)

Standard Solutions Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of metaflumizone and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

-

Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to obtain an intermediate concentration.

-

Working Standard Solution (1 µg/mL): Further dilute the intermediate solutions with methanol.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation to provide a stable and appropriate response.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the metaflumizone working standard solution and a constant volume of the this compound internal standard spiking solution. A typical calibration range would be 1 to 100 ng/mL.

Sample Preparation (QuEChERS Protocol)

The following is a representative QuEChERS protocol. Adjustments may be necessary depending on the specific food matrix.

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency. For dry matrices, it may be necessary to add a specific amount of water before homogenization.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a specific volume of the this compound internal standard spiking solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. For pigmented samples, GCB may be included.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract (e.g., 1 mL) and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 5 mM ammonium formate

-

B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: Representative MRM Transitions for Metaflumizone and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Metaflumizone | 507.1 | 178.1 | 287.1 | 25 |

| This compound | 511.1 | 182.1 | 287.1 | 25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument.

Data Presentation

Table 2: Method Performance Data for Metaflumizone Analysis in Various Food Matrices (Representative Values)

| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) | Reference |

| Chinese Broccoli | 0.01 | 88.2 | 2.5 | 0.005 | [5] |

| 0.1 | 94.6 | 1.8 | [5] | ||

| Tomatoes | 0.005 | 81.7 | 5.7 | 0.005 | [6] |

| 0.1 | 94.1 | 3.2 | [6] | ||

| Peppers | 0.005 | 77.2 | 4.9 | 0.005 | [6] |

| 0.1 | 91.5 | 2.8 | [6] | ||

| Animal Tissues | 0.01 - 0.20 | Not Specified | Not Specified | 0.02 | |

| Milk and Eggs | 0.005 - 0.10 | Not Specified | Not Specified | 0.01 |

Note: The use of this compound as an internal standard is expected to yield high accuracy and precision, with recovery values typically between 80-120% and RSDs below 15%.

Visualizations

Caption: Experimental workflow for the analysis of metaflumizone residues in food.

Caption: Role of this compound in mitigating analytical interferences.

Discussion

The use of a deuterated internal standard like this compound is highly recommended for accurate quantification of metaflumizone residues in complex food matrices.[3] Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in food analysis.[4][6] Since this compound has nearly identical chemical and physical properties to the native analyte, it co-elutes from the LC column and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

Method validation should be performed for each food matrix of interest to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6] The presented protocols and data serve as a strong foundation for developing and implementing a robust analytical method for metaflumizone residue analysis in a variety of food samples.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. lcms.cz [lcms.cz]

- 4. Determination of Mycotoxins in Dried Fruits Using LC-MS/MS—A Sample Homogeneity, Troubleshooting and Confirmation of Identity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Determination of Metaflumizone in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide used to control a variety of pests on crops.[1][2] Its presence and persistence in soil and water are of environmental concern, necessitating reliable and sensitive analytical methods for its quantification.[2] This document provides detailed application notes and protocols for the determination of metaflumizone in soil and water matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical method is based on the extraction of metaflumizone from soil or water samples using an organic solvent, followed by a clean-up step to remove interfering matrix components. The final determination and quantification are performed by LC-MS/MS, which offers high selectivity and sensitivity.

Data Presentation

Table 1: Method Validation Parameters for Metaflumizone in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | [3] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [4][5] |

| Fortification Levels | 0.01 ppm and 0.1 ppm | [4] |

| Average Recovery | 70 - 120% | [6] |

| Relative Standard Deviation (RSD) | ≤ 20% | [6] |

Table 2: Method Validation Parameters for Metaflumizone in Water

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.02 - 3.0 µg/L | [7] |

| Limit of Quantification (LOQ) | 0.05 µg/kg | [8] |

| Fortification Levels | 0.05, 0.5, and 5.0 µg/kg | [8] |

| Average Recovery | 75.2 - 105.1% | [9] |

| Relative Standard Deviation (RSD) | < 15% | [9] |

Experimental Protocols

Sample Preparation

Soil Samples:

-

Air-dry the soil sample at ambient temperature (25-30°C) for 24 hours.[3]

-

Homogenize the dried sample by grinding and sieving through a 2 mm mesh to ensure uniformity.

-

Store the prepared soil samples in a cool, dark place until extraction.

Water Samples:

-

Collect water samples in clean glass bottles.

-

If not analyzed immediately, store the samples at 4°C.

-